molecular formula C23H32N6O2 B11507693 3-[(4,6-Dipiperidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(4-methylphenyl)propanoic acid

3-[(4,6-Dipiperidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(4-methylphenyl)propanoic acid

Cat. No.: B11507693
M. Wt: 424.5 g/mol
InChI Key: WGLAIGWPGUCUNX-UHFFFAOYSA-N
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Description

3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOIC ACID is a complex organic compound that features a triazine ring substituted with piperidine groups and a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the triazine core, which is then functionalized with piperidine groups through nucleophilic substitution reactions. The phenylpropanoic acid moiety is introduced via coupling reactions, often using reagents like Grignard reagents or organolithium compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl ring can yield phenolic or quinone derivatives, while substitution reactions can produce a wide range of piperidine-substituted triazine compounds .

Scientific Research Applications

3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. The piperidine groups can interact with biological receptors, while the triazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOIC ACID is unique due to its combination of a triazine ring, piperidine groups, and a phenylpropanoic acid moiety. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound in scientific research .

Properties

Molecular Formula

C23H32N6O2

Molecular Weight

424.5 g/mol

IUPAC Name

3-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-3-(4-methylphenyl)propanoic acid

InChI

InChI=1S/C23H32N6O2/c1-17-8-10-18(11-9-17)19(16-20(30)31)24-21-25-22(28-12-4-2-5-13-28)27-23(26-21)29-14-6-3-7-15-29/h8-11,19H,2-7,12-16H2,1H3,(H,30,31)(H,24,25,26,27)

InChI Key

WGLAIGWPGUCUNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4

Origin of Product

United States

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